molecular formula C16H16O5 B1163480 p-Hydroxyphenethyl vanillate CAS No. 1539303-03-1

p-Hydroxyphenethyl vanillate

Cat. No.: B1163480
CAS No.: 1539303-03-1
M. Wt: 288.29 g/mol
InChI Key:
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Description

p-Hydroxyphenethyl vanillate: is a natural compound isolated from the herbs of Notopterygium forbesii. It is an organic compound with the chemical formula C16H16O5 and is known for its white to yellowish crystalline powder form . This compound is soluble in alcohol and ether solvents at room temperature but is almost insoluble in water .

Scientific Research Applications

p-Hydroxyphenethyl vanillate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of flavoring agents and fragrances due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Hydroxyphenethyl vanillate is synthesized through the reaction of vanillic acid with p-hydroxyphenylethyl alcohol . The reaction typically involves esterification, where the carboxyl group of vanillic acid reacts with the hydroxyl group of p-hydroxyphenylethyl alcohol under acidic conditions to form the ester bond.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often carried out in cGMP synthesis workshops to ensure high purity and quality. The production process includes steps like purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: p-Hydroxyphenethyl vanillate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

    Reduction: The ester bond can be reduced to form the corresponding alcohol and acid.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols and acids.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of p-Hydroxyphenethyl vanillate involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Binding Affinities: Shows binding affinities for opioid and dopamine receptors, which may contribute to its potential therapeutic effects.

Comparison with Similar Compounds

    Phenethyl vanillate: Another ester of vanillic acid with similar properties.

    Methyl vanillate: A methyl ester of vanillic acid with distinct pharmacological properties.

    Coumarin glycosides: Compounds isolated from the same plant source with different biological activities.

Uniqueness: p-Hydroxyphenethyl vanillate is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-20-15-10-12(4-7-14(15)18)16(19)21-9-8-11-2-5-13(17)6-3-11/h2-7,10,17-18H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWLQIYIQOGIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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